Diethyl (2,2-difluoroethyl)phosphonate

Description

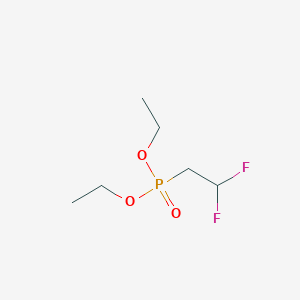

Diethyl (2,2-difluoroethyl)phosphonate (CAS 23466-17-3) is an organophosphorus compound with the molecular formula C₆H₁₃F₂O₃P and a molecular weight of 202.14 g/mol. Its structure features a phosphonate group (-PO₃) esterified with two ethyl groups and a 2,2-difluoroethyl substituent. The presence of fluorine atoms at the β-position of the ethyl chain confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

23466-17-3 |

|---|---|

Molecular Formula |

C6H13F2O3P |

Molecular Weight |

202.14 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1,1-difluoroethane |

InChI |

InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3 |

InChI Key |

WMXFVFUDKFMQRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoroethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

Oxidation Products: Phosphonic acids are typical products of oxidation reactions.

Reduction Products: Phosphine derivatives are formed upon reduction.

Scientific Research Applications

Diethyl (2,2-difluoroethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Halogenated Ethylphosphonates

- Key Finding : The chloro derivative () exhibits higher reactivity in substitution reactions compared to the difluoro analog due to chlorine’s leaving group ability. However, the difluoro compound’s stability under hydrolytic conditions makes it preferable for applications requiring prolonged shelf life .

Electron-Withdrawing Substituents

- Key Finding: The cyano-substituted phosphonate () is synthesized via Arbuzov reactions and used in pharmaceuticals, whereas the difluoro compound’s lack of strong electron-withdrawing groups limits its electrophilicity but enhances metabolic stability .

Physical and Structural Properties

Polarity and Solubility

Steric and Electronic Effects

Pharmaceutical Relevance

- Key Finding : While bromomethyl derivatives () react readily with amines, the difluoro compound’s stability makes it a better candidate for long-acting drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl (2,2-difluoroethyl)phosphonate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves the Michaelis-Arbusov reaction, where trialkyl phosphites react with halogenated substrates. For fluorinated derivatives like this compound, 2,2-difluoroethyl bromide can react with triethyl phosphite under anhydrous conditions. Key parameters include temperature (80–120°C), solvent (e.g., toluene), and reaction time (12–24 hr). Monitoring progress via P NMR (δ range: +20 to +30 ppm for phosphonates) ensures completion .

- Optimization Table :

| Substrate | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 2,2-Difluoroethyl bromide | Toluene | 110 | 18 | 72 |

| 2,2-Difluoroethyl iodide | DMF | 100 | 24 | 65 |

Q. How can P NMR spectroscopy be used to confirm the structure and purity of this compound?

- Methodology : P NMR is critical for structural elucidation. For diethyl phosphonates, the phosphorus signal appears in the range of +20 to +30 ppm. Coupling with adjacent protons (e.g., for fluorinated groups) provides additional confirmation. Decoupling experiments (e.g., H decoupling) simplify spectra, while 2D H-P correlation NMR resolves complex splitting patterns .

- Example Spectrum Data :

| Compound | P δ (ppm) | Splitting Pattern |

|---|---|---|

| This compound | +25.3 | Doublet of quartets ( = 85 Hz, = 6 Hz) |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Neutralize with aqueous base (e.g., 1M NaOH) before disposal as hazardous waste.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-difluoroethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the phosphorus center, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the difluoroethyl group, however, may reduce accessibility. Computational studies (DFT calculations) can map frontier molecular orbitals (FMOs) to predict reactivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs (e.g., diethyl ethylphosphonate) under identical Suzuki-Miyaura conditions .

Q. What strategies resolve contradictions in migration data for this compound in polymer matrices?

- Methodology : Conflicting migration results (e.g., low vs. high leaching in polyolefins) may arise from variations in polymer crystallinity or testing conditions. Use standardized protocols (e.g., EU 10/2011 for food-contact materials):

Extraction Tests : Simulant solvents (e.g., 10% ethanol) at 40°C for 10 days.

Analytical Techniques : LC-MS/MS for trace quantification (LOD < 0.01 mg/kg).

Reconcile discrepancies by correlating migration with polymer Tg and additive compatibility .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodology :

- Persistence : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model).

- Toxicity : Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity (LC50 for fish).

- Validation : Compare predictions with experimental data from bacterial reverse mutation tests (Ames test) and Daphnia magna acute toxicity assays .

Q. What are the mechanistic pathways for the alkaline hydrolysis of this compound?

- Methodology : Hydrolysis proceeds via nucleophilic attack by OH⁻ on the phosphorus center. Fluorine’s inductive effect accelerates the reaction. Monitor kinetics using P NMR or conductivity measurements. Rate constants () can be derived under varying pH (8–12) and temperature (25–60°C). A proposed transition state involves a pentacoordinate phosphorus intermediate .

Data Contradiction Analysis

Q. How to address conflicting P NMR chemical shifts reported for diethyl phosphonate derivatives?

- Resolution : Variations arise from solvent effects (e.g., DMSO vs. CDCl₃) and concentration. Standardize conditions (0.1 M in CDCl₃, 25°C) and reference to 85% H₃PO₄. Cross-validate with X-ray crystallography for absolute configuration .

Tables for Key Parameters

Table 1 : Comparison of Synthetic Methods

| Method | Substrate | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Michaelis-Arbusov | 2,2-Difluoroethyl bromide | None | 72 | 95 |

| Steglich Esterification | 2,2-Difluoroethyl alcohol | DMAP/DIC | 68 | 92 |

Table 2 : Predicted vs. Experimental Toxicity Data

| Endpoint | QSAR Prediction | Experimental Result |

|---|---|---|

| Fish LC50 (mg/L) | 12.5 | 15.3 (OECD 203) |

| Ames Test (Mutagenicity) | Negative | Negative (OECD 471) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.